molecular formula C19H19N3O4S2 B2896833 2-(2,4-dimethylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide CAS No. 448241-44-9

2-(2,4-dimethylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide

Cat. No. B2896833
CAS RN: 448241-44-9
M. Wt: 417.5
InChI Key: HKZVVJNQQCHQBF-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a phenoxy group, a thiazole ring, and a sulfamoyl group . These functional groups suggest that the compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The presence of a thiazole ring could impart some rigidity to the structure, while the phenoxy and sulfamoyl groups could participate in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For instance, the thiazole ring is a heterocycle that can participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a sulfamoyl group could increase its water solubility .

Scientific Research Applications

Antibacterial Applications

  • A study described the synthesis of compounds related to the mentioned chemical, focusing on their antibacterial activities. These novel compounds demonstrated significant in vitro activity against bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, showcasing their potential as antibacterial agents (Juddhawala, Parekh, & Rawal, 2011).

Anticancer Activities

  • Another study reported on the synthesis of 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl)acetamide derivatives, evaluating their anticancer activities. Some of these compounds displayed reasonable anticancer activity against a variety of human tumor cell lines, with a focus on melanoma-type cell lines, highlighting their potential in cancer research (Duran & Demirayak, 2012).

Antitumor and Anti-inflammatory Properties

  • Research into N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems demonstrated potential antitumor activity against several cancer cell lines, suggesting these compounds' utility in developing new antitumor agents (Yurttaş, Tay, & Demirayak, 2015).

Pharmacological Investigations

  • The synthesis and pharmacological investigation of 2-(4-dimethylaminophenyl)-3,5-disubstituted thiazolidin-4-ones as anticonvulsants showed that some derivatives possess considerable anticonvulsant activity, indicating potential in neurological disorder treatments (Senthilraja & Alagarsamy, 2012).

Mechanism of Action

Mode of Action

Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Given its potential antimicrobial activity , it may interfere with essential biochemical pathways in bacteria, such as cell wall synthesis, protein synthesis, or DNA replication.

Pharmacokinetics

Factors such as its molecular weight, polarity, and solubility can influence its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are largely unknown due to the lack of specific target and pathway information. If it indeed possesses antimicrobial activity , it may lead to the death of bacterial cells or inhibit their growth.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions might denature the compound, reducing its efficacy .

properties

IUPAC Name

2-(2,4-dimethylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S2/c1-13-3-8-17(14(2)11-13)26-12-18(23)21-15-4-6-16(7-5-15)28(24,25)22-19-20-9-10-27-19/h3-11H,12H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZVVJNQQCHQBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dimethylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide

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